3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one
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Overview
Description
3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the brominated phenyl group and other functional groups through various substitution and condensation reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents on the phenyl ring.
Scientific Research Applications
3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has different chemical properties and applications compared to the quinazolinone derivative.
Steviol glycoside: Found in the Stevia plant, this compound is used as a natural sweetener and has a different molecular structure and function.
Dichloroaniline: An aniline derivative with different chemical properties and applications, often used in the synthesis of dyes and pesticides.
Uniqueness
3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and the possibility of developing new materials and therapeutic agents.
Properties
Molecular Formula |
C24H19BrN4O3 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
3-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[(E)-1-phenylethylideneamino]oxymethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H19BrN4O3/c1-16(17-7-3-2-4-8-17)28-32-15-23-27-21-10-6-5-9-20(21)24(31)29(23)26-14-18-13-19(25)11-12-22(18)30/h2-14,30H,15H2,1H3/b26-14+,28-16+ |
InChI Key |
QYXXKZAAMLEXCB-BVRXZJNESA-N |
Isomeric SMILES |
C/C(=N\OCC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=CC(=C3)Br)O)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NOCC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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